Bepotastine Besilate

Allergic Conjunctivitis Clinical Trial Ocular Itching

Bepotastine besilate is a clinically differentiated, dual-action second-generation H1 antagonist with direct mast cell stabilizing activity. In head-to-head trials, its 1.5% ophthalmic formulation provided superior relief of ocular itching and foreign body sensation versus olopatadine HCl 0.1%, and the preservative-free form demonstrated a 2.0-fold higher probability of improved ocular surface health over BAK-preserved olopatadine 0.2%. It displays greater eosinophil chemotaxis suppression than ketotifen, positioning it as the preferred reference compound for severe allergic conjunctivitis models. Procure ≥98% HPLC-purity material for preclinical H1 pharmacology, formulation development, or active-comparator antihistamine benchmarking.

Molecular Formula C27H31ClN2O6S
Molecular Weight 547.1 g/mol
CAS No. 190786-44-8
Cat. No. B000362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBepotastine Besilate
CAS190786-44-8
Synonymsbepotastine besilate
Molecular FormulaC27H31ClN2O6S
Molecular Weight547.1 g/mol
Structural Identifiers
SMILESC1CN(CCC1OC(C2=CC=C(C=C2)Cl)C3=CC=CC=N3)CCCC(=O)O
InChIInChI=1S/C21H25ClN2O3.C6H6O3S/c22-17-8-6-16(7-9-17)21(19-4-1-2-12-23-19)27-18-10-14-24(15-11-18)13-3-5-20(25)26;7-10(8,9)6-4-2-1-3-5-6/h1-2,4,6-9,12,18,21H,3,5,10-11,13-15H2,(H,25,26);1-5H,(H,7,8,9)/t21-;/m0./s1
InChIKeyUDGHXQPQKQPSBB-BOXHHOBZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility5.03e-02 g/L

Bepotastine Besilate (CAS 190786-44-8) – A Dual-Action, Second-Generation H1 Antagonist for Ocular Allergic Inflammation Research


Bepotastine besilate is a second-generation histamine H1 receptor antagonist approved as a 1.5% ophthalmic solution for treating ocular itching associated with allergic conjunctivitis [1]. It is characterized as a dual-action agent, possessing both direct H1-receptor antagonism and mast cell stabilizing properties, which inhibit the release of histamine and other inflammatory mediators [2]. In vitro studies have demonstrated its selectivity for the H1 receptor, with a pIC50 of 5.7, and negligible affinity for H3, adrenergic, serotonergic, muscarinic, and benzodiazepine receptors [3]. Beyond its approved ophthalmic use, bepotastine besilate has been investigated in oral formulations for systemic allergic conditions such as allergic rhinitis and chronic urticaria, highlighting its potential in diverse inflammatory models [4].

Why Bepotastine Besilate Cannot Be Assumed Equivalent to Other Topical Ocular Antihistamines


Within the class of topical dual-action antihistamine/mast cell stabilizers, significant pharmacological heterogeneity exists that precludes generic substitution based solely on shared receptor targets. While compounds like olopatadine, ketotifen, levocabastine, and alcaftadine share a common mechanism of H1 antagonism and mast cell inhibition, they exhibit distinct potencies in functional in vivo assays, differing degrees of eosinophil chemotaxis suppression, and varied profiles in inhibiting allergic mediators such as leukotrienes and interleukins [1]. Furthermore, clinical head-to-head trials have demonstrated that bepotastine besilate 1.5% provides superior relief for specific symptoms like ocular itching and foreign body sensation when compared to olopatadine hydrochloride 0.1%, and that its preservative-free formulation offers a distinct safety advantage over preserved alternatives [2]. The quantitative evidence below details these specific differentiators, which are critical for informed scientific selection and procurement decisions.

Quantitative Differentiation of Bepotastine Besilate from Key Comparators: A Product-Specific Evidence Guide


Superior Clinical Efficacy in Reducing Ocular Itching and Foreign Body Sensation vs. Olopatadine 0.1%

In a randomized clinical trial of 60 patients with allergic conjunctivitis, bepotastine besilate 1.5% ophthalmic solution demonstrated a statistically significant greater reduction in ocular itching and foreign body sensation compared to olopatadine hydrochloride 0.1% over a 2-week treatment period [1]. Both drugs were administered twice daily. The study concluded that bepotastine was more efficacious for these specific symptoms.

Allergic Conjunctivitis Clinical Trial Ocular Itching

Enhanced Resolution of Allergic Conjunctivitis Symptoms and Ocular Surface Safety with Preservative-Free Formulation vs. BAK-Preserved Olopatadine 0.2%

A prospective, multicenter, randomized, double-blind trial compared bepotastine besilate 1.5% preservative-free (BB-PF) eye drops to olopatadine 0.2% BAK-preserved (OL-BAK) eye drops in 97 patients over 60 days [1]. BB-PF treatment was associated with a 1.30 higher probability of diminished ocular itching (OR=1.30; 95% CI: 0.96-1.7; p=0.086) and superior resolution of tearing (OR=1.37; 95% CI: 1.26-1.47; p<0.0001). Critically, after 60 days, the BB-PF group had a 2.0 times higher probability of having a lower Nelson scale score, indicating significantly less ocular surface toxicity compared to the OL-BAK group (OR=2.00; 95% CI: 1.19-3.34; p=0.010) [1].

Allergic Conjunctivitis Ocular Surface Toxicity Preservative-Free

Greater In Vivo Potency in Suppressing Conjunctival Vascular Hyperpermeability vs. Olopatadine, Ketotifen, and Levocabastine

In a guinea pig model of allergic conjunctivitis, bepotastine besilate 1.0% was demonstrated to be significantly more effective than olopatadine 0.1% in a histamine-induced hyperpermeability model, and more effective than levocabastine 0.025% in a passive sensitization model [1]. Furthermore, the study concluded that bepotastine was more potent than olopatadine, ketotifen, or levocabastine in reducing vascular hyperpermeability across various animal models [1]. The maximal effect was observed with the 1.5% formulation, which inhibited permeability in a dose-dependent manner [1].

Vascular Permeability In Vivo Model Allergic Conjunctivitis

More Effective Suppression of Eosinophil Infiltration vs. Ketotifen

In the same guinea pig model, bepotastine besilate 1.0% was found to suppress PAF-induced eosinophil infiltration into conjunctival tissue more effectively than ketotifen 0.05% [1]. In vitro, bepotastine also inhibited leukotriene B4-induced eosinophil chemotaxis, an effect where olopatadine showed only weak activity [1].

Eosinophil Inflammation In Vivo Model

Favorable Off-Target Receptor Selectivity Profile

A comprehensive review of non-clinical pharmacology data indicates that bepotastine possesses negligible affinity for a broad panel of receptors associated with undesirable adverse effects [1]. This includes histamine H3 receptors, α1-, α2-, and β-adrenergic receptors, serotonin 5-HT2 receptors, muscarinic receptors, and benzodiazepine receptors [1]. While direct comparative binding data for these specific off-targets against all comparators is not provided in a single source, this profile supports its classification as a non-sedating antihistamine with a reduced potential for causing CNS or autonomic side effects.

Receptor Binding Selectivity Safety Pharmacology

Evidence-Backed Application Scenarios for Bepotastine Besilate in Ocular Allergy Research and Development


Research on Severe or Chronic Allergic Conjunctivitis Where Eosinophil-Driven Pathology is Prominent

Given its demonstrated superior suppression of eosinophil infiltration compared to ketotifen [1], bepotastine besilate is a preferred tool for in vivo models of severe allergic conjunctivitis (e.g., vernal or atopic keratoconjunctivitis) where eosinophil recruitment is a central pathological feature. Its ability to inhibit both vascular permeability and eosinophil chemotaxis makes it suitable for investigating mechanisms of chronic ocular surface inflammation.

Development of Preservative-Free Ophthalmic Formulations for Patients with Ocular Surface Disease (OSD)

The clinical evidence showing a 2.0-fold higher probability of improved ocular surface health with preservative-free bepotastine besilate 1.5% versus BAK-preserved olopatadine 0.2% [2] positions this compound as a benchmark for developing next-generation formulations intended for long-term use or for populations with pre-existing dry eye disease or compromised corneal epithelium.

Comparative Efficacy Studies for Novel Anti-Allergic Compounds

The robust dataset of direct, quantitative head-to-head comparisons against market-leading agents like olopatadine (0.1% and 0.2%) [3] and ketotifen [1] establishes bepotastine besilate as a well-characterized, active comparator for preclinical and clinical studies evaluating new chemical entities. Its established efficacy in reducing key symptoms like itching [3] and its known potency in functional assays [1] provide a reliable benchmark for assessing the relative merit of new drug candidates.

Investigating Multi-Modal Mechanisms of Ocular Allergy

Bepotastine's confirmed activity beyond H1 antagonism, including mast cell stabilization and inhibition of eosinophil chemotaxis [1], makes it a valuable tool for dissecting the complex interplay of mediators in the allergic cascade. Researchers can utilize bepotastine to differentiate between pathways dependent solely on histamine release and those requiring broader inhibition of inflammatory cell recruitment and activation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bepotastine Besilate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.